molecular formula C23H22N2O4S B11216741 2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B11216741
M. Wt: 422.5 g/mol
InChI Key: APNLNHKIOFZZSL-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of benzothiadiazine derivatives .
  • The molecular formula is C16H16N2O2S , and its structure consists of a benzothiadiazine ring with substituents.
  • Benzothiadiazines are interesting due to their diverse biological activities and potential applications.
  • Preparation Methods

    • Synthetic Routes : One common synthetic route involves the reduction of a Schiff base precursor. For example, the compound can be synthesized via the reduction of a Schiff base formed between 4-methoxybenzaldehyde and 4-methylbenzylamine .
    • Reaction Conditions : Sodium borohydride (NaBH4) is often used as the reducing agent.
    • Industrial Production : While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
      • Reduction : As mentioned earlier, NaBH4 is commonly employed.
      • Substitution : Reactions with nucleophiles (e.g., amines) can lead to substitution products.
    • Major Products : These reactions can yield various derivatives, such as substituted benzothiadiazines or related compounds.
  • Scientific Research Applications

    • Chemistry : Benzothiadiazines serve as building blocks for more complex molecules, including pharmaceuticals and agrochemicals.
    • Biology : Researchers explore their potential as enzyme inhibitors, ligands, or bioactive compounds.
    • Medicine : While not directly used as drugs, derivatives may exhibit interesting pharmacological properties.
    • Industry : Benzothiadiazines find applications in materials science, dyes, and polymers.
  • Mechanism of Action

    • The exact mechanism of action for this specific compound would require further research. its effects could involve interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H22N2O4S

    Molecular Weight

    422.5 g/mol

    IUPAC Name

    2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

    InChI

    InChI=1S/C23H22N2O4S/c1-17-7-9-18(10-8-17)15-24-21-5-3-4-6-22(21)30(27,28)25(23(24)26)16-19-11-13-20(29-2)14-12-19/h3-14H,15-16H2,1-2H3

    InChI Key

    APNLNHKIOFZZSL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)OC

    Origin of Product

    United States

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